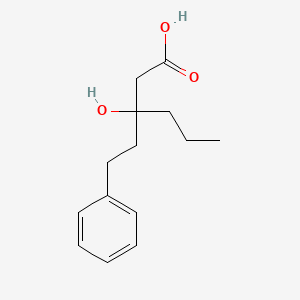

3-Hydroxy-3-(2-phenylethyl)hexanoic acid

Description

Properties

Molecular Formula |

C14H20O3 |

|---|---|

Molecular Weight |

236.31 g/mol |

IUPAC Name |

3-hydroxy-3-(2-phenylethyl)hexanoic acid |

InChI |

InChI=1S/C14H20O3/c1-2-9-14(17,11-13(15)16)10-8-12-6-4-3-5-7-12/h3-7,17H,2,8-11H2,1H3,(H,15,16) |

InChI Key |

QUCVMTKZXVHNNT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC1=CC=CC=C1)(CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid: Synthesis, Characterization, and Potential Applications

Abstract

This document provides a comprehensive technical framework for the novel compound, 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. As this molecule is not extensively documented in current scientific literature, this guide serves as a foundational resource for researchers and drug development professionals. It outlines a robust and logical synthetic pathway, details the expected physicochemical and spectroscopic properties, and explores potential biological activities based on its structural characteristics. By synthesizing information from established chemical principles and analogous compounds, this whitepaper offers the necessary expertise and authoritative grounding to initiate research into this promising molecule.

Introduction and Scientific Rationale

3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a unique molecule combining three key structural motifs: a hexanoic acid backbone, a tertiary alcohol at the C3 position, and a phenylethyl substituent also at C3. This structure is of significant scientific interest due to the established biological roles of its component parts.

-

Hydroxy-Carboxylic Acids (HCAs): This class of molecules, which includes lactate and β-hydroxybutyrate, acts as endogenous ligands for a specific family of G protein-coupled receptors (GPCRs), namely HCA₁, HCA₂, and HCA₃.[1] These receptors are key regulators of metabolic processes, particularly the inhibition of lipolysis in adipose tissue.[1]

-

Hexanoic Acid Derivatives: Hexanoic acid itself has been shown to improve lipid and glucose metabolism, suggesting potential anti-obesity and anti-diabetic properties.[2][3]

-

Phenylethyl Moiety: This group is a common feature in many biologically active compounds and can influence receptor binding affinity and pharmacokinetic properties.

The combination of these features in a single molecule suggests that 3-Hydroxy-3-(2-phenylethyl)hexanoic acid could be a novel modulator of metabolic pathways, potentially acting as a selective ligand for HCA receptors or exhibiting unique therapeutic properties. This guide provides the theoretical and practical basis for its synthesis and subsequent investigation.

Proposed Synthesis Pathway: The Reformatsky Reaction

To synthesize the target tertiary β-hydroxy acid, the Reformatsky reaction presents a highly efficient and controlled method. This reaction is superior to alternatives like the Grignard reaction on a keto-ester, as it avoids the common issue of double-addition and offers a more direct route to the desired β-hydroxy ester precursor.[4][5] The overall strategy involves the reaction of a ketone with an α-haloester in the presence of zinc, followed by saponification to yield the final carboxylic acid.

The chosen precursors are 4-phenyl-2-butanone and an ethyl-2-bromoacetate . The zinc first reacts with the bromoacetate to form an organozinc enolate, which is a relatively mild nucleophile that selectively attacks the ketone carbonyl without reacting with the ester group.[5][6]

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound via a Reformatsky reaction.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-Hydroxy-3-(2-phenylethyl)hexanoate

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Preparation: In the flask, add activated zinc dust (1.2 eq). Suspend the zinc in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small portion of a solution of 4-phenyl-2-butanone (1.0 eq) and ethyl 2-bromoacetate (1.1 eq) in anhydrous THF to the zinc suspension.

-

Reaction: Gently warm the mixture to initiate the reaction, as evidenced by heat evolution and bubble formation. Once initiated, add the remaining ketone/bromoester solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours to ensure full consumption of the starting materials. Monitor progress via Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction to room temperature and then quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude ester product using silica gel column chromatography.

Step 2: Saponification to 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid

-

Hydrolysis: Dissolve the purified ester from Step 1 in a mixture of ethanol and water. Add an excess of sodium hydroxide (NaOH, 2-3 eq) and heat the mixture to reflux for 2-4 hours.[7]

-

Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using cold 1M hydrochloric acid (HCl). A precipitate or oil should form.

-

Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

-

Final Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the final product, 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. Further purification can be achieved by recrystallization if the product is a solid.

Predicted Physicochemical and Spectroscopic Properties

The following properties are predicted based on the molecular structure. Experimental verification is required.

| Property | Predicted Value |

| Molecular Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| IUPAC Name | 3-Hydroxy-3-(2-phenylethyl)hexanoic acid |

| Appearance | Expected to be a viscous oil or a low-melting solid |

| Solubility | Soluble in polar organic solvents (e.g., Methanol, DMSO, Ethyl Acetate); sparingly soluble in water |

| pKa | Estimated 4.5 - 5.0 (for the carboxylic acid proton) |

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation. The expected data are as follows[8]:

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 7.15-7.35 ppm: (m, 5H) - Aromatic protons of the phenyl group.

-

δ ~4.0-5.0 ppm: (br s, 1H) - Hydroxyl proton (-OH), exchangeable with D₂O.

-

δ ~2.70-2.90 ppm: (m, 2H) - Methylene protons adjacent to the phenyl ring (-CH₂-Ph).

-

δ ~2.50 ppm: (s, 2H) - Methylene protons alpha to the carbonyl group (-CH₂-COOH).

-

δ ~1.80-2.00 ppm: (m, 2H) - Methylene protons of the phenylethyl group (-CH₂-C(OH)-).

-

δ ~1.50-1.70 ppm: (m, 2H) - Methylene protons of the propyl chain.

-

δ ~1.20-1.40 ppm: (m, 2H) - Methylene protons of the propyl chain.

-

δ ~0.90 ppm: (t, 3H) - Terminal methyl group of the propyl chain.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~175-180 ppm: Carboxylic acid carbonyl carbon (C=O).

-

δ ~142 ppm: Quaternary aromatic carbon.

-

δ ~128.5 ppm: Aromatic CH carbons.

-

δ ~126 ppm: Aromatic CH carbon.

-

δ ~75 ppm: Quaternary carbon bearing the -OH group (C3).

-

δ ~40-45 ppm: Methylene carbons of the hexanoic chain and phenylethyl group.

-

δ ~30 ppm: Methylene carbon of the phenylethyl group.

-

δ ~23 ppm: Methylene carbon of the hexanoic chain.

-

δ ~14 ppm: Terminal methyl carbon.

-

-

FT-IR (Thin Film, cm⁻¹):

-

3300-2500 cm⁻¹: Very broad band (O-H stretch of carboxylic acid).

-

~3400 cm⁻¹: Broad band (O-H stretch of tertiary alcohol).

-

~3030 cm⁻¹: Aromatic C-H stretch.

-

2950, 2870 cm⁻¹: Aliphatic C-H stretches.

-

~1710 cm⁻¹: Strong, sharp band (C=O stretch of carboxylic acid).

-

1600, 1495, 1450 cm⁻¹: Aromatic C=C stretches.

-

~1150 cm⁻¹: C-O stretch.

-

-

Mass Spectrometry (EI):

-

M⁺: 236 (Molecular ion).

-

Key Fragments: m/z 218 ([M-H₂O]⁺), 191 ([M-COOH]⁺), 131 ([M-C₃H₇-COOH]⁺), 105 (phenylethyl fragment), 91 (tropylium ion).

-

Potential Biological Activity and Future Research

Given its structure as a hydroxy-carboxylic acid, 3-Hydroxy-3-(2-phenylethyl)hexanoic acid is a prime candidate for investigation as a ligand for HCA receptors.

Proposed Research Workflow

Caption: A logical workflow for evaluating the biological activity of the target compound.

Initial research should focus on:

-

Receptor Binding Assays: Screen the compound against human HCA₁, HCA₂, and HCA₃ receptors to determine binding affinity and selectivity.

-

Functional Assays: Utilize cell lines expressing these receptors (e.g., adipocytes) to measure functional activity, such as the inhibition of forskolin-stimulated lipolysis.

-

Metabolic Studies: Investigate its effects on glucose uptake and lipid accumulation in relevant cell types like hepatocytes or myocytes.

Conclusion

3-Hydroxy-3-(2-phenylethyl)hexanoic acid represents an unexplored molecule with significant therapeutic potential, primarily in the realm of metabolic diseases. This guide provides a robust scientific foundation for its investigation, detailing a reliable synthetic route via the Reformatsky reaction, predicting its key analytical characteristics, and outlining a clear path for evaluating its biological activity. The insights provided herein are designed to empower researchers to confidently undertake the synthesis and characterization of this novel compound, paving the way for new discoveries in drug development.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13676186, 3-Hydroxy-2-methylhexanoic acid. Available from: [Link]

-

Lee, S., et al. (2025). Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. MDPI. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16666688, 3-Hydroxy-3-methylhexanoic acid. Available from: [Link]

-

Murray, I. A., et al. (2008). 3-hydroxypropanoic acid and ethyl 3-hydroxy-3-[2-(2-phenylethyl)benzoimidazol-4-yl]propanoate as full aryl hydrocarbon receptor agonists. PubMed. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Hexanoic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Available from: [Link]

-

World Intellectual Property Organization. (2024). WO2024008844A1 - Industrial process for the preparation of hexanoic acid, 6-(nitrooxy)-, (1s,2e)-3-[(1r,2r,3s,5r)-2-[(2z)-7-(ethylamino)-7-oxo-2-hepten-1-yl]-3,5-dihydroxycyclopentyl]-1-(2-phenylethyl)-. Patentscope. Available from: [Link]

-

Chen, Y., et al. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. Available from: [Link]

-

Kimura, I., et al. (2025). Hexanoic Acid Improves Metabolic Health in Mice Fed High-Fat Diet. MDPI. Available from: [Link]

-

Parsons, A. (2013). Esters and Grignard reagent. YouTube. Available from: [Link]

-

Kimura, I., et al. (2025). Hexanoic acid improves metabolic health in mice fed high-fat diet. bioRxiv. Available from: [Link]

-

Männle, F., et al. (n.d.). 1 H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above). ResearchGate. Available from: [Link]

- U.S. Patent and Trademark Office. (2003). US6562603B2 - 3-hydroxycarboxylic acid production and use in branched polymers. Google Patents.

-

Wikipedia. (n.d.). 3-Hydroxypropionic acid. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). Hexanoic acid, 2-phenylethyl ester. NIST Chemistry WebBook. Available from: [Link]

-

Offermanns, S., et al. (2011). Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors. Frontiers in Endocrinology. Available from: [Link]

-

BYJU'S. (2019). Reformatsky reaction. Available from: [Link]

-

Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 2-phenylethyl ester (CAS 6290-37-5). Available from: [Link]

-

Dais, P. (2008). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. PMC. Available from: [Link]

-

JoVE. (2025). Video: Esters to Alcohols: Grignard Reaction. Available from: [Link]

- European Patent Office. (1986). EP0198348A2 - Process for preparing (+)S-2-hydroxy-2-methyl-hexanoic acid. Google Patents.

-

Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. University of Nebraska-Lincoln. Available from: [Link]

-

LibreTexts Chemistry. (2022). 21.6: Chemistry of Esters. Available from: [Link]

-

Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]

-

LibreTexts Chemistry. (2023). Reformatsky Reaction. Available from: [Link]

-

Wikipedia. (n.d.). Reformatsky reaction. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available from: [Link]

Sources

- 1. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. biorxiv.org [biorxiv.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 6. Reformatsky Reaction [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. bionmr.unl.edu [bionmr.unl.edu]

Technical Guide: Biosynthesis of 2-(2-Phenylethyl)chromones (PECs) in Aquilaria Species

This guide details the biosynthetic pathway of 2-(2-phenylethyl)chromones (PECs) in Aquilaria species.[1]

Editorial Note on Compound Identity: The specific nomenclature "3-Hydroxy-3-(2-phenylethyl)hexanoic acid" (CAS 215316-59-9) refers to a known synthetic intermediate used in the manufacture of protease inhibitors (e.g., Tipranavir).[1][2] In the context of Aquilaria (Agarwood) phytochemistry, this structure is chemically homologous to the open-chain polyketide intermediates formed during the biosynthesis of 2-(2-phenylethyl)chromones (PECs) .[2] PECs are the diagnostic sesquiterpene-mimics and chromone derivatives responsible for the resin's value.[1][2][3] This guide focuses on the PEC Biosynthetic Pathway , identifying the Type III Polyketide Synthase (PKS) mechanisms that generate the phenylethyl-substituted scaffold.[2]

Executive Summary

Target Class: 2-(2-phenylethyl)chromones (PECs).[1][3][4][5][6] Primary Species: Aquilaria sinensis, Aquilaria malaccensis.[6] Biological Function: Phytoalexins produced in the heartwood in response to wounding, fungal infection, or chemical induction (Agarwood formation). Core Mechanism: A non-canonical Type III Polyketide Synthase (PKS) pathway that utilizes a phenylpropanoid-derived starter unit (dihydro-p-coumaroyl-CoA) rather than the typical cinnamoyl-CoA, followed by specific cyclization and post-PKS tailoring (hydroxylation, O-methylation).[1][2]

Chemical Basis & Structural Logic

The "phenylethyl" moiety at the C-2 position distinguishes Aquilaria chromones from common flavonoids.[1][2]

-

Standard Flavonoid: C6-C3-C6 skeleton (2-phenylchromone).[1][2]

-

Aquilaria PEC: C6-C3-C6 skeleton with a saturated C7-C8 bridge (2-phenylethylchromone).[1][2]

-

Target Correlation: The "3-hydroxy-3-(2-phenylethyl)hexanoic acid" structure represents a hydrated, acyclic analog of the diketide/triketide intermediate before final ring closure.[1][2]

Key Metabolites in Pathway

| Compound Name | Role | Structural Feature |

| Phenylalanine | Primary Precursor | Aromatic amino acid source.[1][2] |

| p-Coumaroyl-CoA | Branch Point | Precursor for flavonoids and lignin.[1][2] |

| Dihydro-p-coumaroyl-CoA | Specific Starter | Reduced double bond; essential for "phenylethyl" class.[1][2] |

| Malonyl-CoA | Extender Unit | Provides C2 units for chain elongation.[1][2] |

| Tetrahydro-PEC | Intermediate | Reduced chromone ring (often found in high accumulation).[1] |

| Flindersia-type PEC | End Product | Fully oxidized chromone ring (e.g., Agarotetrol).[2] |

Biosynthetic Pathway: The Core Mechanism[2]

The pathway consists of three distinct modules: Precursor Supply , Polyketide Assembly , and Scaffold Tailoring .

Module 1: Precursor Supply (Phenylpropanoid Pathway)

The unique "phenylethyl" bridge originates from the reduction of the C7-C8 double bond before PKS condensation.[2]

-

Deamination: Phenylalanine

Cinnamic acid (Enzyme: PAL). -

Hydroxylation: Cinnamic acid

p-Coumaric acid (Enzyme: C4H).[1] -

Activation: p-Coumaric acid

p-Coumaroyl-CoA (Enzyme: 4CL).[1][2] -

Reduction (Critical Step): p-Coumaroyl-CoA

Dihydro-p-coumaroyl-CoA .

Module 2: Polyketide Assembly (Type III PKS)

This is the rate-limiting step catalyzed by 2-(2-phenylethyl)chromone synthase (PECS) , a specific Type III PKS (e.g., AsPECS1, AsPKS1).[2]

-

Mechanism:

-

Priming: Dihydro-p-coumaroyl-CoA binds to the active site (Cys-His-Asn triad).[1][2]

-

Elongation: Sequential condensation of two (or three) Malonyl-CoA units.

-

Intermediate: Formation of a linear tetraketide (C6-C3-C4).[1][2]

-

Cyclization: Claisen cyclization to form the phloroglucinol ring, followed by lactonization/closure to form the chromone core.[2]

-

Module 3: Post-PKS Tailoring

The raw chromone scaffold undergoes extensive modification to generate the diversity found in Agarwood.[2]

-

Hydroxylation: P450 monooxygenases introduce -OH groups at C-6, C-7, or C-8.[1][2]

-

O-Methylation: O-methyltransferases (OMTs) methylate hydroxyl groups (e.g., 6,7-dimethoxy-PEC).[1][2]

-

Oxidation: Conversion of 5,6,7,8-tetrahydro-PECs to fully aromatic PECs.

Pathway Visualization (DOT Diagram)

Caption: Biosynthetic logic of 2-(2-phenylethyl)chromones in Aquilaria. The pathway diverges from standard flavonoids via the reduction of p-coumaroyl-CoA, followed by Type III PKS assembly.[1][2]

Experimental Protocols

Protocol A: Enzyme Activity Assay for AsPECS (PKS Function)

Objective: Validate the formation of the chromone scaffold from precursors.

-

Protein Expression: Clone AsPECS (or AsPKS1) into E. coli BL21 (DE3) using pET28a vector. Induce with 0.5 mM IPTG at 16°C for 20 hours.

-

Purification: Lyse cells and purify His-tagged protein using Ni-NTA affinity chromatography. Desalt into Assay Buffer (100 mM potassium phosphate, pH 7.0, 1 mM DTT).

-

Reaction Mixture (100 µL):

-

Incubation: Incubate at 30°C for 30–60 minutes.

-

Termination: Stop reaction with 10 µL of 20% HCl.

-

Extraction: Extract twice with 200 µL Ethyl Acetate. Evaporate solvent and redissolve in Methanol.

-

Analysis: Analyze via LC-MS/MS (C18 column). Monitor for [M+H]+ peaks corresponding to the tetrahydro-chromone (MW ~258 Da) or fully oxidized chromone (MW ~250 Da).

Protocol B: Metabolite Profiling of Agarwood (LC-MS)

Objective: Identify PECs and related intermediates in wood samples.

-

Sample Prep: Pulverize Aquilaria heartwood (0.5 g).

-

Extraction: Sonicate in 10 mL 70% Ethanol for 30 mins. Centrifuge and filter (0.22 µm).

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 2.1 x 100 mm).

-

Mobile Phase: A = 0.1% Formic Acid in Water; B = Acetonitrile.

-

Gradient: 5% B to 95% B over 20 mins.

-

-

MS Detection: Q-TOF MS in Positive Mode.

-

Target Ions: Look for characteristic fragmentation of PECs (loss of phenylethyl group, tropylium ion formation).

References

-

Li, W., et al. (2021). "Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesis."[8] Natural Product Reports.

-

Wang, X., et al. (2018). "Biosynthesis of 2-(2-phenylethyl)chromones in Aquilaria sinensis."[2][4] Plant Physiology.

-

Liao, G., et al. (2018). "Monitoring the chemical profile in agarwood formation within one year and speculating on the biosynthesis of 2-(2-phenylethyl)chromones."[2] Molecules.

-

Xu, Y., et al. (2013). "Identification of genes related to agarwood formation: transcriptome analysis of healthy and wounded tissues of Aquilaria sinensis."[9] BMC Genomics.

- Kenmoku, H., et al. (2017). "A novel type III polyketide synthase from Aquilaria enzyme." Tetrahedron Letters. (Contextual reference for PKS mechanism).

Sources

- 1. Page loading... [guidechem.com]

- 2. CN106397296A - Preparation technology of atorvastatin - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Effects of various artificial agarwood-induction techniques on the metabolome of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. html.rhhz.net [html.rhhz.net]

- 6. Agarwood—The Fragrant Molecules of a Wounded Tree - PMC [pmc.ncbi.nlm.nih.gov]

- 7. InterPro [ebi.ac.uk]

- 8. Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Identification of genes related to agarwood formation: transcriptome analysis of healthy and wounded tissues of Aquilaria sinensis - PMC [pmc.ncbi.nlm.nih.gov]

Role of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid as a diagnostic marker for Agarwood

The following technical guide details the role of 2-(2-phenylethyl)chromones (PECs) as the definitive natural diagnostic markers for Agarwood (Aquilaria spp.), while critically analyzing 3-Hydroxy-3-(2-phenylethyl)hexanoic acid as a specific negative marker indicative of synthetic adulteration or chemical contamination.

The Role of 2-(2-Phenylethyl)chromones and Synthetic Analogues

Executive Summary

Agarwood (Aquilaria spp.), known as "liquid gold," is valued for its complex resin formed in response to biotic or abiotic stress. The authenticity of Agarwood is chemically defined by the presence of 2-(2-phenylethyl)chromones (PECs) and specific sesquiterpenes.

This guide addresses a critical intersection in modern Agarwood diagnostics:

-

Positive Validation: The use of PECs (e.g., Agarotetrol, Flindersia-type chromones) to confirm natural resin formation.

-

Negative Validation: The identification of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid —a known synthetic intermediate in pharmaceutical manufacturing (e.g., Atorvastatin synthesis)—as a diagnostic marker for adulteration . Its presence indicates the use of synthetic bulking agents or fragrance fixatives, distinguishing high-grade natural resin from chemically engineered counterfeits.

Chemical Identity & Mechanistic Insight[1]

2.1 The Natural Marker: 2-(2-Phenylethyl)chromones (PECs)

PECs are the primary olfactory and pharmacological components of high-grade Agarwood (specifically Kynam or Qi-Nan varieties).[1] Unlike common plant flavonoids, PECs possess a unique C6–C3–C6 skeleton where a phenylethyl group replaces the typical phenyl ring at the C2 position.

-

Core Structure: 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromone.[2]

-

Biosynthesis: Induced by physical wounding or fungal infection (Lasiodiplodia theobromae), triggering the polyketide synthase (PKS) pathway.

-

Function: Anti-inflammatory defense and fixative for volatile sesquiterpenes.

2.2 The Synthetic Marker: 3-Hydroxy-3-(2-phenylethyl)hexanoic acid

This compound is not a natural metabolite of Aquilaria. Chemically, it is a chiral

-

Origin: Synthetic organic chemistry (Reformatsky reaction intermediates).[3]

-

Diagnostic Significance: Its detection in Agarwood oil confirms adulteration . Unscrupulous producers may add synthetic esters or acids to mimic the viscosity and "fatty" notes of natural resin or to dilute the expensive oil with pharmaceutical chemical waste/byproducts that share a phenylethyl moiety.

Diagnostic Methodologies

To differentiate between natural high-grade Agarwood and adulterated samples, a rigorous analytical workflow utilizing GC-MS and HPLC-DAD-MS is required.

3.1 Sample Preparation Protocol

-

Solvent: Ethanol (99.8% HPLC Grade) or Acetone.

-

Extraction: Ultrasonic-assisted extraction (UAE) at 25°C for 30 mins to prevent thermal degradation of chromone epoxides.

-

Filtration: 0.22

m PTFE membrane.

3.2 GC-MS Analysis Parameters

-

Column: HP-5MS (30m

0.25mm -

Carrier Gas: Helium at 1.0 mL/min.

-

Temp Program: 50°C (2 min)

10°C/min -

Target Ions (SIM Mode):

-

Natural PECs:

250, 264, 280 (Molecular ions of chromones). -

Synthetic Marker:

fragments characteristic of the hexanoic acid backbone and phenylethyl tropylium ion (

-

3.3 Data Interpretation Table

| Feature | Natural Agarwood (High Grade) | Adulterated / Synthetic Agarwood |

| Primary Marker | 2-(2-Phenylethyl)chromones (Flindersia type) | Diethyl Phthalate (DEP) , Triethyl Citrate |

| Specific Negative Marker | Absent | 3-Hydroxy-3-(2-phenylethyl)hexanoic acid |

| Sesquiterpenes | Low abundance or mismatched isomer ratios | |

| Chromatographic Profile | Complex "hump" of sesquiterpenes; distinct chromone peaks at high retention times | Sharp, isolated peaks of solvents/fixatives; simplified profile |

| Biosynthetic Logic | Follows PKS pathway (C6-C3-C6) | Contains unrelated synthetic precursors |

Biosynthetic vs. Synthetic Pathways (Visualization)

The following diagram contrasts the natural formation of Agarwood markers against the synthetic origin of the contaminant.

Figure 1: Comparison of the natural biosynthetic pathway for authentic Agarwood markers (PECs) versus the synthetic route introducing the contaminant marker.[4][5]

Analytical Decision Tree

This workflow describes the logic for accepting or rejecting Agarwood samples based on these markers.

Figure 2: Diagnostic logic flow for quality control. The presence of the hexanoic acid derivative triggers immediate rejection.

Conclusion & Implications

The presence of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid in Agarwood products serves as a definitive "red flag" for researchers and buyers. While 2-(2-phenylethyl)chromones confirm the presence of Agarwood resin, the absence of synthetic intermediates is equally vital for verifying purity.

Key Takeaways for Drug Development & Trade:

-

Standardization: Pharmacopoeia standards for Aquilaria must include "absence of synthetic hexanoic acid derivatives" as a quality parameter.

-

Safety: Synthetic intermediates like the hexanoic acid derivative may carry unknown toxicological profiles compared to the Generally Recognized As Safe (GRAS) status of natural Agarwood oil.

-

Market Integrity: This marker allows for the rapid screening of commercial oils, protecting the economic value of genuine Kynam and wild-harvested resources.

References

-

Biosynthesis of 2-(2-Phenylethyl)chromones in Agarwood. Source: MDPI (Molecules). URL:[Link][6][7]

-

Characterization and Determination of 2-(2-Phenylethyl)chromones in Agarwood by GC-MS. Source: ResearchGate. URL:[Link]

- Preparation technology of atorvastatin (Synthetic Context for Hexanoic Acid Intermediates).

-

Grading of Agarwood Based on Their Chemical Profiles Using GC-MS. Source: Institut Kimia Malaysia. URL:[Link]

-

2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood. Source: Frontiers in Plant Science. URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. DE10161335C1 - Preparation of organo-zinc halides, used in Reformatsky reaction for preparing keto-, hydroxy- or amino-compound useful for pharmaceutical, perfume or plant protection agent synthesis, uses carboxylic ester as solvent - Google Patents [patents.google.com]

- 4. US8138370B2 - Method of producing optically active α-amino acid benzyl esters - Google Patents [patents.google.com]

- 5. US8138370B2 - Method of producing optically active α-amino acid benzyl esters - Google Patents [patents.google.com]

- 6. US8497375B2 - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]

- 7. US8497375B2 - Method of synthesis of ferroquine by convergent reductive amination - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Stability and Degradation Profile of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Course for a Novel Moiety

The landscape of drug discovery is perpetually expanding with novel chemical entities. 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, a molecule featuring a tertiary alcohol, a carboxylic acid, and a phenylethyl group, represents such a frontier. While specific literature on this compound is not extensively available, its structural motifs provide a solid foundation for predicting its chemical behavior. This guide, therefore, serves as a comprehensive framework for elucidating the chemical stability and degradation profile of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. By leveraging established principles of physical organic chemistry and adhering to regulatory expectations for pharmaceutical development, we will outline a robust strategy for its characterization.[1][2][3][4]

This document is designed to be a practical and intellectually stimulating resource for scientists at the bench and those guiding development strategy. We will delve into the "why" behind the "how," ensuring that the proposed experimental designs are not just protocols to be followed, but are understood as self-validating systems for generating high-quality, reliable data.

Molecular Architecture and Predicted Physicochemical Properties

A thorough understanding of a molecule's intrinsic properties is the bedrock of any stability investigation.

Table 1: Predicted Physicochemical Properties of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid

| Property | Predicted Value/Characteristic | Rationale and Implications for Stability |

| Molecular Formula | C₁₄H₂₀O₃ | Provides the basis for exact mass determination. |

| Molecular Weight | 236.31 g/mol | Essential for analytical calculations. |

| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Influences solubility and degradation kinetics in aqueous solutions of varying pH. The compound will be ionized at physiological pH.[5] |

| LogP | ~2.5 - 3.5 | Suggests moderate lipophilicity, which will affect solubility in both aqueous and organic media, and has implications for formulation and chromatographic behavior. |

| Key Functional Groups | Tertiary Alcohol, Carboxylic Acid, Phenyl Group | These are the primary sites for potential degradation reactions such as dehydration, oxidation, and esterification. |

Strategic Approach to Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability.[1][2][3][4] The objective is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and pathways.[4] This information is critical for the development of stability-indicating analytical methods.

The Rationale of Stress Conditions

The choice of stressors is dictated by the International Council for Harmonisation (ICH) guidelines and a chemical understanding of the molecule.[3][4]

-

Acidic and Basic Hydrolysis: Probes the lability of functional groups to pH extremes. For 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, the tertiary alcohol is of particular interest under acidic conditions, where it can be protonated, leading to elimination of water (dehydration). Basic conditions are less likely to affect the tertiary alcohol but will ensure the carboxylic acid is in its salt form.[6]

-

Oxidation: The phenylethyl group and the tertiary carbon are potential sites of oxidation.[1] Hydrogen peroxide is a common oxidant used for this purpose.

-

Thermal Stress: Elevated temperatures can provide the activation energy for reactions that are slow at ambient conditions, such as dehydration or decarboxylation.

-

Photostability: The phenyl group can absorb UV radiation, potentially leading to photolytic degradation.[3]

Experimental Workflow for Forced Degradation

The following diagram outlines a systematic approach to a forced degradation study.

Caption: A systematic workflow for conducting forced degradation studies.

Predicted Degradation Pathways

Based on the functional groups present in 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, several degradation pathways can be postulated.

Acid-Catalyzed Dehydration

Under acidic conditions, the tertiary alcohol is susceptible to protonation, followed by elimination of a water molecule to form a carbocation. This can be followed by deprotonation to yield unsaturated products.

Caption: Postulated acid-catalyzed dehydration pathway.

Oxidative Degradation

The aromatic ring is a potential site for oxidation, which could lead to the formation of hydroxylated or ring-opened products. The tertiary carbon bearing the hydroxyl group could also be susceptible to oxidative cleavage.

Caption: Potential oxidative degradation pathways.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the workhorse for stability studies.

Table 2: Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for moderately lipophilic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated and well-retained.[7] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 30% to 95% B over 15 minutes | A broad gradient to ensure elution of the parent compound and any potential degradation products with varying polarities. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 30 °C | For reproducible retention times. |

| Detection | Diode Array Detector (DAD) at 210 nm and 254 nm | 210 nm for the carboxylic acid chromophore and 254 nm for the phenyl group. DAD allows for peak purity assessment.[8][9] |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of degradation products. By coupling the HPLC method to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), accurate mass measurements of the parent and degradant ions can be obtained, facilitating the determination of their elemental compositions.

Detailed Experimental Protocols

The following protocols provide a starting point for the hands-on investigation.

Protocol: Acidic Hydrolysis

-

Preparation: Prepare a 1 mg/mL solution of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid in a 50:50 mixture of acetonitrile and water.

-

Stress: To 1 mL of the drug solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubation: Incubate the solution at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Quenching: At each time point, immediately cool the aliquot and neutralize with an equimolar amount of 0.2 M NaOH.

-

Analysis: Dilute the neutralized sample with mobile phase A to a final concentration of approximately 0.1 mg/mL and analyze by HPLC-DAD and LC-MS.

Protocol: Oxidative Degradation

-

Preparation: Prepare a 1 mg/mL solution of the drug in a 50:50 mixture of acetonitrile and water.

-

Stress: To 1 mL of the drug solution, add 1 mL of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂.

-

Incubation: Keep the solution at room temperature, protected from light. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Analysis: Dilute the sample with mobile phase A to a final concentration of approximately 0.1 mg/mL and analyze immediately by HPLC-DAD and LC-MS.

Data Interpretation and Reporting

A successful forced degradation study culminates in a comprehensive understanding of the molecule's liabilities.

Table 3: Summary of Potential Forced Degradation Results

| Stress Condition | % Degradation (Example) | Major Degradation Products (Hypothetical) |

| 0.1 M HCl, 60°C, 24h | 15% | 3-(2-Phenylethyl)hex-2-enoic acid, 3-(2-Phenylethyl)hex-3-enoic acid |

| 0.1 M NaOH, 60°C, 24h | < 2% | No significant degradation observed. |

| 3% H₂O₂, RT, 24h | 8% | Hydroxylated phenyl derivatives. |

| 80°C, Solid, 48h | 5% | Dehydration products. |

| Photostability (ICH Q1B) | < 1% | Photostable. |

The results should be compiled into a formal report that includes:

-

The percentage of degradation of the parent compound under each stress condition.

-

The relative retention times and peak areas of all degradation products.

-

Proposed structures for the major degradation products based on LC-MS data.

-

A discussion of the likely degradation pathways.

-

An assessment of the stability-indicating nature of the analytical method.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded framework for the investigation of the chemical stability and degradation profile of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. By systematically applying the principles of forced degradation and employing modern analytical techniques, a deep understanding of the molecule's intrinsic stability can be achieved. This knowledge is not merely an academic exercise; it is a critical component of successful drug development, informing formulation design, packaging selection, and the establishment of appropriate storage conditions and shelf-life. The insights gained will ensure the quality, safety, and efficacy of any potential therapeutic agent based on this novel chemical entity.

References

- Discovery of a High 3-Hydroxyhexanoate Containing Poly-3-hydroxybutyrate-co-3-hydroxyhexanoate Producer-, Cupriavidus sp. Oh_1 with Enhanced Fatty Acid Metabolism. (2025). MDPI.

- Hexanoic acid, 2-phenylethyl ester. NIST WebBook.

- 3-Hydroxy-2-methylhexanoic acid | C7H14O3. PubChem.

- 3-Hydroxy-3-methylhexanoic acid | C7H14O3. PubChem.

- 3-Hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid. Sigma-Aldrich.

- 3-hydroxy Hexanoic Acid. Cayman Chemical.

- Forced Degradation Studies for Biopharmaceuticals. (2020). BioPharm International.

- [Screening of trans-3-methyl-2-hexenoic acid-degrading bacteria and analysis of their degradation pathways]. PubMed.

- Development and validation of HPLC method for the resolution of drug intermediates. ResearchGate.

- Tracking the degradation pathway of three model aqueous pollutants in a heterogeneous Fenton process. ResearchGate.

- Co(iii) 2-ethylhexanoate, a hydrophobic and highly soluble Co(iii) precursor for thin coatings for water electrolysis. Materials Chemistry Frontiers (RSC Publishing).

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.

- Forced degradation studies: A critical lens into pharmaceutical stability.

- Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021). MDPI.

- DEGRADATION PATHWAY OF PHENOL THROUGH -CLEAVAGE BY RETL-Cr1.

- Analysis of Organic Acids in Aqueous Samples. Agilent.

- Enzymatic degradation of poly(hydroxyalkanoates) by Pseudomonas pickettii. PubMed.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. (2000). PubMed.

- 3-Hydroxypropionic acid. Wikipedia.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026).

- Degradation of 2,3-Dihydroxybenzoate by a Novel meta-Cleavage Pathway. PMC.

- Caproic acid. Wikipedia.

Sources

- 1. biopharminternational.com [biopharminternational.com]

- 2. biomedres.us [biomedres.us]

- 3. ajpsonline.com [ajpsonline.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Caproic acid - Wikipedia [en.wikipedia.org]

- 6. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Literature review on 3-Hydroxy-3-(2-phenylethyl)hexanoic acid derivatives

An In-Depth Technical Guide to 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of 3-hydroxy-3-(2-phenylethyl)hexanoic acid and its derivatives. This class of molecules, belonging to the broader family of β-hydroxy-β-arylalkanoic acids, has garnered interest due to its structural similarity to known pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs). We will delve into the primary synthetic routes, with a focus on the Reformatsky and Grignard reactions, providing detailed procedural insights. Furthermore, this guide will explore the current understanding of their therapeutic potential, particularly in the realms of antiproliferative and anti-inflammatory applications. Structure-activity relationships (SAR) will be discussed to provide a rationale for the design of future analogs with enhanced potency and selectivity. Finally, we will address the anticipated pharmacokinetic and metabolic profiles of these compounds, drawing parallels with structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the potential of this promising class of compounds.

Introduction

The β-hydroxy carboxylic acid moiety is a key structural feature in a multitude of biologically active natural products and synthetic compounds. Within this broad class, 3-hydroxy-3-arylalkanoic acids represent a scaffold of significant medicinal chemistry interest. The presence of a hydroxyl group and a carboxylic acid function imparts specific physicochemical properties that can facilitate interactions with biological targets, while the aryl substituent provides a locus for a wide range of structural modifications to modulate activity and selectivity.

The specific focus of this guide, 3-hydroxy-3-(2-phenylethyl)hexanoic acid and its derivatives, incorporates a phenylethyl group at the 3-position. This substitution is noteworthy as the phenylethyl motif is present in numerous bioactive molecules and can engage in various non-covalent interactions, including hydrophobic and π-stacking interactions, with biological macromolecules. The hexanoic acid backbone provides a flexible aliphatic chain that can influence the overall lipophilicity and spatial orientation of the molecule.

The structural resemblance of these compounds to established arylalkanoic acid NSAIDs, such as ibuprofen and naproxen, suggests a potential for these molecules to interact with enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[1][2] This has driven research into their anti-inflammatory properties. Moreover, emerging evidence points towards a broader biological activity profile, including antiproliferative effects against various cancer cell lines.[1]

This guide aims to consolidate the current knowledge on this specific subclass of β-hydroxy-β-arylalkanoic acids, providing a detailed examination of their synthesis, a summary of their known biological activities with supporting data, an analysis of structure-activity relationships, and a prospective look at their pharmacokinetic behavior.

Synthetic Strategies

The construction of the tertiary alcohol in 3-hydroxy-3-(2-phenylethyl)hexanoic acid derivatives is a key synthetic challenge. The two most prevalent and effective methods for achieving this are the Reformatsky reaction and the Grignard reaction.

Reformatsky Reaction

The Reformatsky reaction is a classic and highly effective method for the synthesis of β-hydroxy esters, which can then be hydrolyzed to the corresponding β-hydroxy acids.[3][4][5][6] The reaction involves the treatment of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[4]

Causality of Experimental Choices:

-

Zinc: Zinc is the metal of choice because the resulting organozinc reagent (a zinc enolate) is generally less reactive than the corresponding Grignard or organolithium reagents.[5] This lower reactivity prevents side reactions, such as reaction with the ester functionality of the starting material or the product.[5]

-

α-Halo Ester: α-bromo esters are typically used as they offer a good balance of reactivity for the formation of the organozinc intermediate.[5]

-

Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential to prevent the quenching of the reactive organozinc intermediate.[6]

Experimental Protocol: General Procedure for the Synthesis of β-Hydroxy Esters via the Reformatsky Reaction

-

Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with a small amount of iodine or 1,2-dibromoethane in anhydrous THF until the color disappears.

-

Reaction Setup: To the activated zinc suspension, add the ketone (e.g., 1-phenyl-3-pentanone to yield a 3-phenylethyl derivative) (1.0 equivalent) dissolved in anhydrous THF.

-

Addition of α-Halo Ester: Add the α-bromo ester (e.g., ethyl 2-bromoacetate) (1.1 equivalents) dissolved in anhydrous THF dropwise to the reaction mixture at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture until the consumption of the starting materials is confirmed by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude β-hydroxy ester by column chromatography on silica gel.

-

Hydrolysis (Optional): To obtain the free acid, the purified ester can be hydrolyzed using standard conditions, such as refluxing with aqueous sodium hydroxide followed by acidification.

Sources

- 1. [Bioavailability of antiinflammatory drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Metabolic synthesis of arylacetic acid antiinflammatory drugs from arylhexenoic acids. 2. Indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Secure Verification [farfar.pharmacy.bg.ac.rs]

- 5. researchgate.net [researchgate.net]

- 6. Antiproliferative Activity of β-Hydroxy-β-Arylalkanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Activities of 3-Hydroxy-3-(2-phenylethyl)hexanoic Acid

Foreword: Unveiling the Therapeutic Potential of a Novel Carboxylic Acid Derivative

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique structural motifs is paramount. This guide focuses on 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, a compound of interest due to its hybrid structure, combining a hydroxylated hexanoic acid backbone with a phenylethyl moiety. While direct pharmacological data on this specific molecule is not yet prevalent in published literature, its structural components suggest a high probability of bioactivity. This document, therefore, serves as a proactive technical guide for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy for the systematic investigation of its potential therapeutic applications, grounded in established scientific principles and methodologies. We will delve into hypothesized pharmacological activities, supported by detailed experimental protocols and the rationale behind them, to pave the way for a thorough and scientifically rigorous evaluation of this promising compound.

Structural Analogs and Hypothesized Pharmacological Profile

The chemical architecture of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid provides a logical basis for predicting its pharmacological activities. The presence of a carboxylic acid group is a common feature in many antimicrobial agents, which often act by disrupting the cell membranes of pathogens.[1] Furthermore, the phenylethyl group is a structural component of many psychoactive and neuroactive compounds, suggesting potential interactions with the central nervous system.[2] The hydroxyl group, in conjunction with the carboxylic acid, may confer anti-inflammatory and metabolic regulatory properties, similar to other hydroxy fatty acids.

Based on these structural considerations, we hypothesize that 3-Hydroxy-3-(2-phenylethyl)hexanoic acid may exhibit the following pharmacological activities:

-

Anti-inflammatory Effects: Potential modulation of inflammatory pathways.

-

Antimicrobial Properties: Possible inhibitory action against a range of pathogenic microorganisms.

-

Metabolic Regulatory Functions: Potential to influence key metabolic pathways.

-

Anticancer Activity: Possible cytotoxic effects against malignant cells.

The subsequent sections of this guide will provide detailed experimental workflows to investigate each of these hypothesized activities.

Investigating Anti-inflammatory Potential

Inflammation is a complex biological response implicated in a wide array of diseases.[3] The evaluation of a novel compound's anti-inflammatory properties is a critical step in its pharmacological profiling.

In Vitro Assessment of Anti-inflammatory Activity

Initial screening for anti-inflammatory potential is efficiently conducted using a battery of in vitro assays that are cost-effective and provide mechanistic insights.[4]

2.1.1. Protein Denaturation Inhibition Assay

-

Principle: Inflammation can induce the denaturation of proteins. The ability of a compound to prevent this denaturation is an indicator of its anti-inflammatory potential.[4][5]

-

Protocol:

-

Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA).

-

Add 0.1 mL of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Adjust the pH of the mixture to 6.3 using 1N HCl.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 57°C for 3 minutes.

-

After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).

-

Measure the absorbance of the resulting solution at 660 nm.

-

Use a standard anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

Calculate the percentage inhibition of protein denaturation.

-

2.1.2. Membrane Stabilization Assay

-

Principle: The stabilization of red blood cell membranes against hypotonicity-induced lysis can be correlated with anti-inflammatory activity.[5]

-

Protocol:

-

Prepare a 10% v/v suspension of human red blood cells in isotonic saline.

-

Centrifuge the suspension at 3000 rpm for 10 minutes and wash the pellet with normal saline.

-

Prepare a 0.5% v/v suspension of the washed red blood cells in isotonic saline.

-

Mix 1.0 mL of the test compound at various concentrations with 1.0 mL of the red blood cell suspension.

-

Incubate the mixture at 56°C for 30 minutes in a water bath.

-

Centrifuge the mixture at 2500 rpm for 5 minutes.

-

Measure the absorbance of the supernatant at 560 nm, which indicates the amount of hemoglobin released.

-

Calculate the percentage of membrane stabilization.

-

Data Presentation: In Vitro Anti-inflammatory Activity

| Assay | Test Concentration (µg/mL) | % Inhibition/Stabilization (Mean ± SD) | IC50 (µg/mL) |

| Protein Denaturation Inhibition | 10 | ||

| 50 | |||

| 100 | |||

| 250 | |||

| 500 | |||

| Membrane Stabilization | 10 | ||

| 50 | |||

| 100 | |||

| 250 | |||

| 500 |

Experimental Workflow: In Vitro Anti-inflammatory Screening

Caption: Workflow for in vitro anti-inflammatory screening.

Evaluation of Antimicrobial Efficacy

The prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents. Carboxylic acids and their derivatives have demonstrated potential as effective antimicrobials.[1]

In Vitro Antimicrobial Susceptibility Testing

3.1.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Protocol:

-

Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

-

In a 96-well microtiter plate, perform serial twofold dilutions of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid in the broth.

-

Add the standardized inoculum to each well.

-

Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

3.1.2. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

-

Principle: This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Protocol:

-

Following the MIC determination, take an aliquot from the wells showing no visible growth.

-

Plate the aliquot onto an appropriate agar medium.

-

Incubate the plates under suitable conditions.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.

-

Data Presentation: In Vitro Antimicrobial Activity

| Microorganism | Gram Stain | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | Positive | ||

| Escherichia coli | Negative | ||

| Pseudomonas aeruginosa | Negative | ||

| Candida albicans | N/A (Fungus) |

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for antimicrobial susceptibility testing.

Assessment of Metabolic Regulatory Effects

Given that hydroxyalkanoic acids can play roles in metabolism, it is prudent to investigate the effects of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid on metabolic parameters in an in vivo model.

In Vivo Model of Metabolic Regulation

A diet-induced obesity (DIO) model in rodents is a relevant and widely used model to study metabolic dysregulation.[6]

-

Principle: This model mimics many features of human metabolic syndrome, including weight gain, insulin resistance, and dyslipidemia.

-

Protocol:

-

Acclimate male C57BL/6J mice for one week.

-

Induce obesity by feeding the mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks. A control group will be fed a standard chow diet.

-

After the induction period, divide the obese mice into treatment groups: vehicle control and 3-Hydroxy-3-(2-phenylethyl)hexanoic acid (at various doses).

-

Administer the compound or vehicle daily via oral gavage for a specified period (e.g., 4 weeks).

-

Monitor body weight and food intake regularly.

-

At the end of the treatment period, perform metabolic tests such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).

-

Collect blood samples for the analysis of plasma glucose, insulin, triglycerides, and cholesterol.

-

Harvest tissues (liver, adipose tissue) for histological analysis and gene expression studies.

-

Data Presentation: In Vivo Metabolic Effects

| Parameter | Control (Chow) | Vehicle (High-Fat Diet) | Compound (Low Dose) | Compound (High Dose) |

| Body Weight (g) | ||||

| Fasting Glucose (mg/dL) | ||||

| Fasting Insulin (ng/mL) | ||||

| Triglycerides (mg/dL) | ||||

| Cholesterol (mg/dL) | ||||

| GTT (AUC) | ||||

| ITT (AUC) |

Experimental Workflow: In Vivo Metabolic Study

Caption: Workflow for in vivo metabolic regulation study.

Conclusion and Future Directions

This technical guide provides a foundational framework for the systematic pharmacological evaluation of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid. The hypothesized activities, based on its chemical structure, warrant a thorough investigation using the detailed protocols outlined herein. The successful execution of these studies will elucidate the therapeutic potential of this novel compound and guide its future development. Further research could also explore its effects on the central nervous system, given the presence of the phenylethyl group, and delve deeper into its mechanisms of action at the molecular level.

References

- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. (2025).

- Winkler, C., & Schroecksnadel, K. (2011).

- Selvita. (n.d.). In Vivo Metabolic Models.

- Enhancements in Carboxylic Acid-Derived Antimicrobial Agents. (2025).

- Ezung, B., Kalivarathan, R., Khusro, A., Agastian, P., Almutairi, B. O., & Arokiyaraj, S. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(1), 1680-1695.

- Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. (1997). Journal of Food Protection, 60(7), 786-790.

- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025).

- Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)

- Antimicrobial activity of some higher amine salts of carboxylic acids. (n.d.). PubMed.

- Chitosan-coated carboxylic acids show antimicrobial activity against antibiotic-resistant Gram. (2024). bioRxiv.

- Sygnature Discovery. (n.d.). Metabolic Models.

- Inotiv. (n.d.). Metabolic Disease Models.

- The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. (n.d.). PMC.

- Exploiting Polyhydroxyalkanoates for Biomedical Applic

- Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyr

- Phenethyl alcohol. (n.d.).

- Phenethylamine. (n.d.). Wikipedia.

- Animal models for studying the genetic basis of metabolic regul

- Functional and Mechanistic Studies of Fermented Foods and Probiotic Microorganisms in Chronic Metabolic and Inflamm

- Comparative Analysis of 3-(1-Phenylethyl)phenol and 2-(1-Phenylethyl)

- ANTIMICROBIAL ACTIVITY ASSESSMENT OF FOOD PRESERVATIVES CONTAINING ORGANIC CARBOXYLIC ACIDS. (n.d.).

- Effects of Phenylethyl Isothiocyanate on Early Molecular Events in N-Nitrosomethylbenzylamine–Induced Cytotoxicity in R

- Application of Polyhydroxyalkanoates in Medicine and the Biological Activity of Natural Poly(3-Hydroxybutyrate). (n.d.).

- Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. (n.d.). PMC.

- Polyhydroxyalkano

Sources

- 1. Enhancements in Carboxylic Acid-Derived Antimicrobial Agents [eureka.patsnap.com]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. jddtonline.info [jddtonline.info]

- 4. researchgate.net [researchgate.net]

- 5. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 6. selvita.com [selvita.com]

A Comparative Analysis of the Chemical Signatures of Wild vs. Cultivated Agarwood: Focusing on Key Marker Compounds

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the chemical distinctions between wild-harvested and cultivated Agarwood, a topic of critical importance for researchers, scientists, and drug development professionals. While the initial query focused on the occurrence of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid, a thorough review of the scientific literature indicates that this compound is not a recognized constituent of Agarwood. The primary chemical markers and differentiators are, in fact, two major classes of secondary metabolites: 2-(2-phenylethyl)chromones (PECs) and sesquiterpenoids .[1][2][3][4] This guide, therefore, redirects its focus to these scientifically established compounds. We will explore the nuances in their profiles between wild and cultivated sources, delve into the analytical methodologies for their characterization, and discuss the biosynthetic pathways that lead to their formation. The objective is to provide a scientifically rigorous framework for the authentication and quality assessment of Agarwood.

Introduction: The Genesis and Value of Agarwood

Agarwood is the dark, resinous heartwood that forms in trees of the Aquilaria and Gyrinops genera in response to injury or microbial infection.[5][6] Healthy, uninfected wood is pale and odorless. The resin, a complex mixture of volatile and non-volatile secondary metabolites, is highly prized for its distinctive fragrance and has been used for centuries in traditional medicine, incense, and perfumery.[7][8][9]

The immense demand for Agarwood has led to the over-exploitation of wild Aquilaria species, placing them on the endangered list under the Convention on the International Trade in Endangered Species (CITES).[10] This has spurred the development of cultivation and artificial induction techniques to create a sustainable source.[1][3] A critical challenge for the industry and regulatory bodies is to differentiate between the rare, and often illegally harvested, wild Agarwood and the more readily available cultivated varieties.[2][5][11] This distinction is not merely economic; it is crucial for conservation efforts and for ensuring the quality and consistency of raw materials in medicinal applications. The differentiation relies on the careful analysis of their chemical profiles.[2][5][10]

The Definitive Chemistry of Agarwood: Sesquiterpenes and 2-(2-Phenylethyl)chromones (PECs)

The characteristic aroma and medicinal properties of Agarwood are primarily attributed to two classes of compounds:

-

Sesquiterpenoids: These are a diverse group of 15-carbon terpenes that contribute significantly to the volatile aromatic profile of Agarwood. Over 70 unique sesquiterpenes have been identified.[2] Their presence and relative abundance are key indicators of Agarwood's quality and origin.

-

2-(2-Phenylethyl)chromones (PECs): These are the major non-volatile, aromatic constituents and are considered the hallmark chemical markers of Agarwood.[3][4][7] More than 80 types of PECs and their derivatives have been isolated.[2] Notably, many highly oxidized PECs, such as 5,6,7,8-tetrahydro-2-(2-phenylethyl)chromones, are considered unique to Agarwood and are not found in healthy Aquilaria wood, making them excellent diagnostic markers.[5][10]

The formation of these compounds is a direct result of the tree's defense mechanisms, triggered by stress, injury, or fungal inoculation.[1][6] The prolonged formation time in the wild (many years, even decades) compared to the relatively rapid induction in cultivated trees (several months to a year) is a key factor leading to differences in their chemical composition.[2][12]

Comparative Chemical Profiles: Wild vs. Cultivated Agarwood

While cultivated Agarwood contains many of the same beneficial compounds as its wild counterpart, including sesquiterpenes and chromones, distinct quantitative and qualitative differences exist.[1] Research consistently shows that the chemical profiles can be used to distinguish between the two sources.

Key Differentiators:

-

Complexity and Richness: Wild Agarwood generally exhibits a more complex and richer chemical profile. This is often characterized by a greater number of detectable ions and a higher intensity of specific marker compounds in mass spectrometry analyses.[5] The longer maturation period allows for more extensive oxidation and derivatization of the primary compounds.

-

Specific Marker Compounds: While many chromones are common to both types, studies have identified specific PECs and other compounds whose abundance differs significantly. For instance, one study found that ions like m/z 313.111 and 521.288 were significantly more frequent in wild samples, while others were more prominent in cultivated ones.[5] Metabolomic analyses have identified sets of 14 marker compounds, including 6,7-dimethoxy-2-(2-phenylethyl)chromone and 6,8-dihydroxy-2-(2-phenylethyl)chromone, that can effectively separate wild from cultivated samples.[10]

-

Relative Abundance: The ratio of different compound classes can vary. For example, the relative content of specific types of PECs, such as flindersia type 2-(2-phenylethyl)chromones (FTPECs) versus tetrahydro-2-(2-phenylethyl)-chromones (THPECs), can be influenced by the induction method and duration, leading to distinct fingerprints for wild versus different types of cultivated Agarwood.[3][12]

| Feature | Wild Agarwood | Cultivated Agarwood |

| Formation Time | Decades | Months to a few years[2] |

| Chemical Profile | Generally more complex and diverse; higher number of detectable ions.[5] | Similar classes of compounds, but often a less complex profile.[1] |

| Oxidation Level | Higher prevalence of highly oxidized PECs.[5][10] | Resin content is about 83% as rich as wild agarwood.[1] |

| Key Markers | Higher relative abundance of specific oxidized chromones and sesquiterpenes.[5][10] | Different relative abundance of marker compounds; profile depends on the induction method.[3] |

Table 1: Summary of Key Chemical Differences Between Wild and Cultivated Agarwood.

Analytical Methodologies for Agarwood Authentication

A multi-faceted analytical approach is essential for the robust characterization and differentiation of Agarwood sources. The choice of technique depends on the target compounds, with gas chromatography being ideal for volatile sesquiterpenes and liquid chromatography for the less volatile PECs.

Extraction and Sample Preparation

The initial step involves the extraction of secondary metabolites from the wood matrix. A standardized protocol is crucial for reproducible results.

Protocol: Solvent Extraction of Agarwood Metabolites

-

Pulverization: Grind the Agarwood sample (wild or cultivated) into a fine powder (e.g., 40-60 mesh) to maximize the surface area for extraction.

-

Solvent Selection: Use a solvent appropriate for the target analytes. Ethanol or methanol are effective for a broad range of compounds, including PECs. Diethyl ether is also commonly used.[13]

-

Extraction: Perform ultrasonic-assisted extraction by suspending 1.0 g of powdered sample in 25 mL of the chosen solvent. Sonicate for 60 minutes at room temperature.

-

Filtration & Concentration: Filter the extract through a 0.22 µm syringe filter to remove particulate matter. The filtrate can be concentrated under reduced pressure if necessary and then reconstituted in a suitable solvent for analysis.

Chromatographic and Spectrometric Analysis

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) are powerful tools for analyzing PECs.[2][10] Gas chromatography-mass spectrometry (GC-MS) is the method of choice for volatile sesquiterpenes.[3]

Workflow: UPLC-QTOF-MS for PEC Profiling

Caption: UPLC-QTOF-MS workflow for differentiating Agarwood.

Protocol: HPLC with PCA for Differentiation

This method, as described by Chen et al., combines HPLC fingerprinting with Principal Component Analysis (PCA) to distinguish between wild and cultivated samples.[2]

-

Chromatographic System: Utilize an HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is common.

-

Data Acquisition: Record the chromatograms (fingerprints) for a set of known wild (n=30) and cultivated (n=10) samples.[2]

-

Data Analysis: Use specialized software (e.g., Similarity Evaluation System for Chromatographic Fingerprint of Traditional Chinese Medicine) to analyze the retention times and peak areas.[2]

-

Chemometrics: Apply Principal Component Analysis (PCA) to the data matrix. PCA will reduce the dimensionality of the data and reveal clustering patterns that separate the wild samples from the cultivated ones based on their distinct chemical fingerprints.[2]

A more rapid technique, Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOFMS), allows for the direct analysis of wood chips with minimal sample preparation, providing a high-throughput screening method for diagnostic chromones.[5][11]

Biosynthesis of 2-(2-Phenylethyl)chromones: A Unifying Pathway

Understanding the biosynthesis of PECs provides insight into why their profiles differ. The formation of the PEC scaffold is a multi-step enzymatic process.

Caption: Simplified biosynthetic pathway of PECs in Agarwood.

The key step is believed to be catalyzed by a type III polyketide synthase (PKS), which condenses dihydro-cinnamoyl-CoA analogues with malonyl-CoA to form the basic chromone skeleton.[6][8] Subsequent modifications by enzymes like hydroxylases, O-methyltransferases (OMTs), and cyclases generate the vast diversity of PECs observed in nature.[8] The expression and activity of these enzymes are influenced by the specific stressor (type of fungus, wounding method) and the duration of the stress response. This enzymatic plasticity is the underlying reason for the chemical differences observed between the long-term, naturally induced process in wild trees and the rapid, artificially induced process in cultivated ones.

Conclusion and Future Directions

The differentiation of wild and cultivated Agarwood is a complex but solvable challenge that hinges on advanced analytical chemistry and metabolomics. While 3-Hydroxy-3-(2-phenylethyl)hexanoic acid is not a documented marker, the rich chemistry of 2-(2-phenylethyl)chromones and sesquiterpenes provides a robust basis for authentication. Methodologies combining high-resolution chromatography, mass spectrometry, and multivariate statistical analysis can successfully distinguish between sources, supporting conservation efforts, ensuring fair trade, and guaranteeing the quality of Agarwood-derived products.

Future research should focus on the identification of unique, definitive biomarkers for both wild and various types of cultivated Agarwood. Further elucidation of the regulatory mechanisms governing PEC and sesquiterpene biosynthesis will enable the optimization of cultivation techniques to produce Agarwood with chemical profiles that more closely mimic those of high-quality wild specimens.

References

-

Grandawood. (2024, November 22). Think Wild Agarwood Is Superior? Think Again – Cultivated Vs Wild Agar. Available from: [Link]

-

Chen, Y., Liu, H., Heinen, J. (2017). Distinguish the Wild from Cultivated Agarwood by Using HPLC Combined with PCA. Global Timber Tracking Network. Available from: [Link]

-

Espinoza, E. O., et al. (2013, October 29). Distinguishing wild from cultivated agarwood (Aquilaria spp.) using direct analysis in real time and time offlight mass spectrom. Forest Pathology. Available from: [Link]

-

Li, W., et al. (2016, May 23). Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood. PMC. Available from: [Link]

-

Gao, X., et al. (2019, May 24). Chemical Profiles of Cultivated Agarwood Induced by Different Techniques. PMC. Available from: [Link]

-

Zhang, Z., et al. (2025, March 24). Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. MDPI. Available from: [Link]

-

Chen, Y., Liu, H., Heinen, J. (2017). Distinguish the Wild from Cultivated Agarwood by Using HPLC Combined with PCA. Semantic Scholar. Available from: [Link]

-

Espinoza, E. O., et al. (2025, August 7). (PDF) Distinguishing wild from cultivated agarwood (Aquilaria spp.) using direct analysis in real time and time of-flight mass spectrometry. ResearchGate. Available from: [Link]

-

Zhang, Z., et al. (2025, March 24). Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. MDPI. Available from: [Link]

-

Yang, D., et al. (2014). A rapid and highly specific method to evaluate the presence of 2-(2-phenylethyl) chromones in agarwood by supercritical fluid chromatography-mass spectrometry. PubMed. Available from: [Link]

-

Wang, S., et al. (2018, May 25). Monitoring the Chemical Profile in Agarwood Formation within One Year and Speculating on the Biosynthesis of 2-(2-Phenylethyl)Chromones. PMC. Available from: [Link]

-

Yu, T., et al. (2024, July 10). 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood. Frontiers in Plant Science. Available from: [Link]

-

Liu, Y., et al. (2021, December 13). Effects of various artificial agarwood-induction techniques on the metabolome of Aquilaria sinensis. PMC. Available from: [Link]

-

Various Authors. (n.d.). ChemInform Abstract: Chemical Constituents of Agarwood Originating from the Endemic Genus Aquilaria Plants | Request PDF. ResearchGate. Available from: [Link]

-

Chen, H. Q., et al. (2018, February 7). Chemical Constituents and Pharmacological Activity of Agarwood and Aquilaria Plants. ScienceOpen. Available from: [Link]

-

Various Authors. (n.d.). Three 2-(2-phenylethyl) chromones and two terpenes from agarwood. ResearchGate. Available from: [Link]

-

Yu, T., et al. (2024, July 11). 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood. Frontiers. Available from: [Link]

Sources

- 1. grandawood.com.au [grandawood.com.au]

- 2. spd.globaltimbertrackingnetwork.org [spd.globaltimbertrackingnetwork.org]

- 3. Chemical Profiles of Cultivated Agarwood Induced by Different Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. forestpathology.cfans.umn.edu [forestpathology.cfans.umn.edu]

- 6. Monitoring the Chemical Profile in Agarwood Formation within One Year and Speculating on the Biosynthesis of 2-(2-Phenylethyl)Chromones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 2-(2-Phenylethyl)chromones increase in Aquilaria sinensis with the formation of agarwood [frontiersin.org]

- 10. Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A rapid and highly specific method to evaluate the presence of 2-(2-phenylethyl) chromones in agarwood by supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Methodological Guide to Determining the Thermodynamic Properties of 3-Hydroxy-3-(2-phenylethyl)hexanoic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals